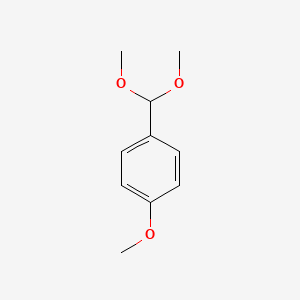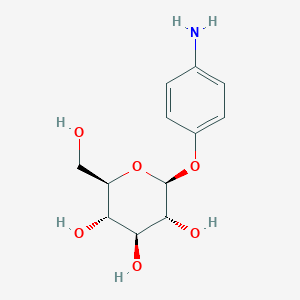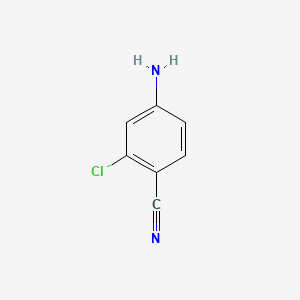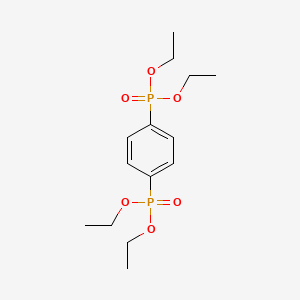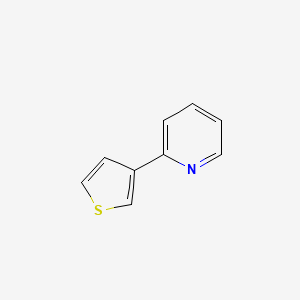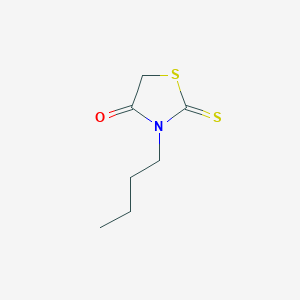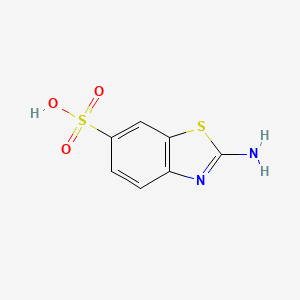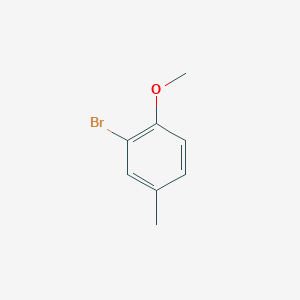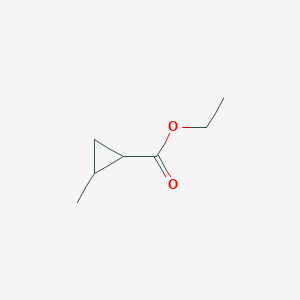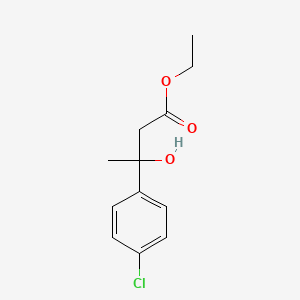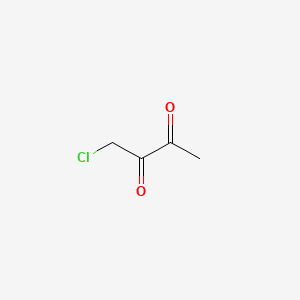
1-Chlorobutane-2,3-dione
Overview
Description
1-Chlorobutane-2,3-dione is a chemical compound with the molecular formula C4H5ClO2 . It is used for research and development purposes .
Synthesis Analysis
1-Chlorobutane-2,3-dione can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Molecular Structure Analysis
The molecular weight of 1-Chlorobutane-2,3-dione is 120.530 . The InChI Key is AHPSZWVDPABXPI-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Chlorobutane-2,3-dione 2-oxime (2a) reacts with sodium carbonate and, in the presence of olefins, gives the oxazines (4) stereoselectively and in good yield . 3-Nitrosobut-3-en-2-one (1a) is postulated to be the intermediate in these reactions .Scientific Research Applications
Analytical Chemistry
1-Chlorobutane-2,3-dione can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Organic Synthesis
1-Chlorobutane-2,3-dione can be used in the synthesis of various organic compounds . It can be used as a starting material or intermediate in the synthesis of complex organic molecules .
Pharmaceutical Synthesis
1-Chlorobutane-2,3-dione can be used in the synthesis of pharmaceuticals . It can be used to synthesize various pharmaceutical compounds, including those with potential therapeutic applications .
Herbicides
1-Chlorobutane-2,3-dione can be used in the synthesis of herbicides . It can be used to synthesize various herbicidal compounds, including those with potential applications in agriculture .
Colorants and Dyes
1-Chlorobutane-2,3-dione can be used in the synthesis of colorants and dyes . It can be used to synthesize various colorant and dye compounds, including those with potential applications in textiles and other industries .
Polymer Additives
1-Chlorobutane-2,3-dione can be used in the synthesis of polymer additives . It can be used to synthesize various polymer additive compounds, including those with potential applications in the polymer industry .
Photochromic Materials
1-Chlorobutane-2,3-dione can be used in the synthesis of photochromic materials . It can be used to synthesize various photochromic compounds, including those with potential applications in optoelectronics and other industries .
Other Applications
1-Chlorobutane-2,3-dione can be used in various other applications . It can be used to synthesize various other compounds, including those with potential applications in diverse fields .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can interact with various biochemical entities, potentially leading to changes in cellular processes .
Biochemical Pathways
Pharmacokinetics
It is known that the compound can be analyzed using a reverse phase (rp) hplc method . This suggests that it may have certain properties that affect its bioavailability, such as solubility and stability.
Result of Action
It is known that the compound can react with sodium carbonate in the presence of olefins to give oxazines . This suggests that the compound may have the ability to participate in certain chemical reactions, potentially leading to various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 1-Chlorobutane-2,3-dione can be influenced by various environmental factors. For instance, the compound is known to be stable at room temperature . Other factors, such as pH and the presence of other chemicals, may also influence its action.
properties
IUPAC Name |
1-chlorobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(6)4(7)2-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPSZWVDPABXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204136 | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorobutane-2,3-dione | |
CAS RN |
5559-62-6 | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5559-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorobutane-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005559626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorobutane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROBUTANE-2,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56EG3J96KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 1-chlorobutane-2,3-dione 2-oxime with olefins, and what role do reaction conditions play?
A1: Research indicates that 1-chlorobutane-2,3-dione 2-oxime reacts with olefins in the presence of sodium carbonate to yield dihydro-oxazines [, ]. This reaction is proposed to proceed via the formation of a reactive intermediate, 3-nitrosobut-3-en-2-one. The reaction is stereoselective, favoring the formation of specific dihydro-oxazine isomers. The choice of olefin influences the reaction yield, with electron-rich olefins generally leading to higher yields [].
Q2: How can dihydro-oxazines, derived from 1-chlorobutane-2,3-dione 2-oxime, be further transformed?
A2: Dihydro-oxazines, synthesized from the reaction of 1-chlorobutane-2,3-dione 2-oxime with enol ethers, can be converted into 3-alkoxypyridine 1-oxides. This transformation is achieved through treatment with alcoholic hydrochloric acid (HCl) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




